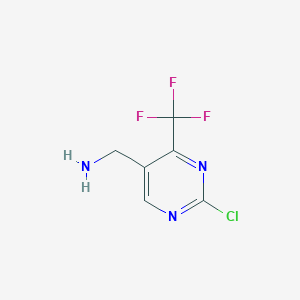
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C6H5ClF3N3 and a molecular weight of 211.57 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with appropriate amine sources under controlled conditions. One common method involves the use of lithium bis(trimethylsilyl)amide as a base in an inert atmosphere . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium bis(trimethylsilyl)amide: Used as a base in substitution reactions.
Palladium catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: A closely related compound with similar chemical properties.
2-Chloro-5-(trifluoromethyl)pyrimidine: Another derivative of pyrimidine with comparable reactivity.
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness
(2-Chloro-4-(trifluoromethyl)pyrimidin-5-yl)methanamine is unique due to the presence of both the chloro and trifluoromethyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity . This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H5ClF3N3 |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C6H5ClF3N3/c7-5-12-2-3(1-11)4(13-5)6(8,9)10/h2H,1,11H2 |
InChI Key |
KOKHFMIWXOBEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)

![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)
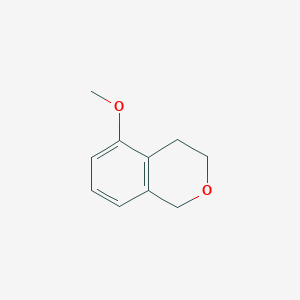
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)

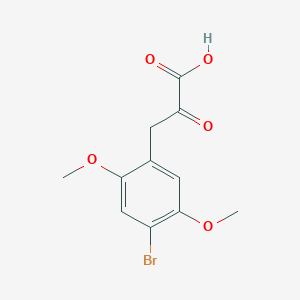
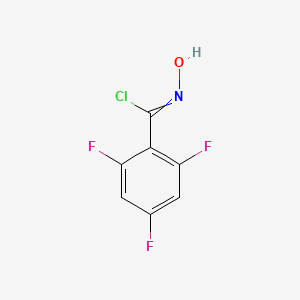
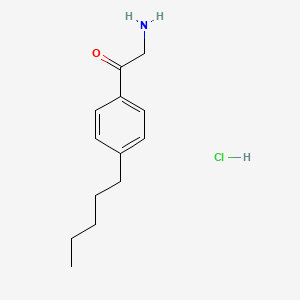
![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
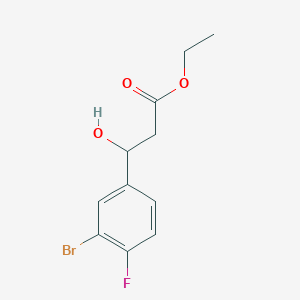
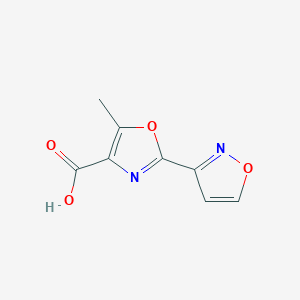
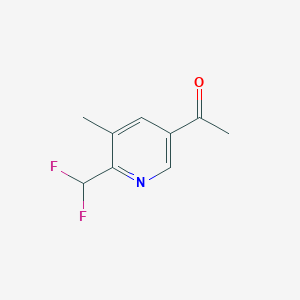
![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
